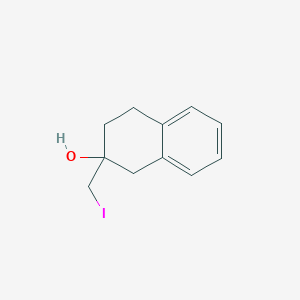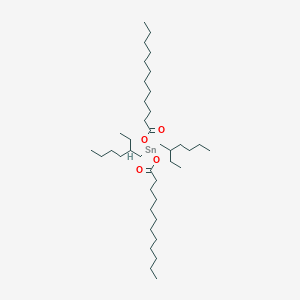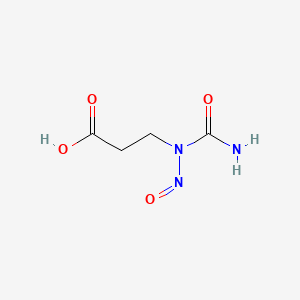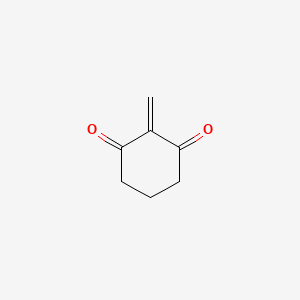![molecular formula C22H22O6 B14319267 6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane) CAS No. 112571-17-2](/img/structure/B14319267.png)
6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes multiple oxygen atoms and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenyl-substituted precursors with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The phenyl groups and oxygen atoms in the structure can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce new functional groups into the spirocyclic framework.
Applications De Recherche Scientifique
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural stability and functional versatility.
Mécanisme D'action
The mechanism by which 6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) exerts its effects involves interactions with molecular targets through its phenyl and oxygen-containing groups. These interactions can influence various pathways, including those related to chemical reactivity and biological activity. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in organic synthesis and material science.
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Used in analytical chemistry for metal ion detection.
Uniqueness
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) is unique due to its spirocyclic structure with multiple oxygen atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for research in fields requiring stable and versatile compounds.
Propriétés
Numéro CAS |
112571-17-2 |
|---|---|
Formule moléculaire |
C22H22O6 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-phenyl-4-(6-phenyl-1,5,7-trioxaspiro[2.5]octan-4-yl)-1,5,7-trioxaspiro[2.5]octane |
InChI |
InChI=1S/C22H22O6/c1-3-7-15(8-4-1)19-23-11-21(13-25-21)17(27-19)18-22(14-26-22)12-24-20(28-18)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
Clé InChI |
KQIQHHZABBVIOA-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CO2)C(OC(O1)C3=CC=CC=C3)C4C5(COC(O4)C6=CC=CC=C6)CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)





![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)

![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)

